molecular formula C13H14N2 B064329 4,4'-Methylene-13C-dianiline CAS No. 190778-00-8

4,4'-Methylene-13C-dianiline

Cat. No.: B064329
CAS No.: 190778-00-8
M. Wt: 199.26 g/mol
InChI Key: YBRVSVVVWCFQMG-QBZHADDCSA-N
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Description

4-[(4-Aminophenyl)(113C)methyl]aniline is a versatile compound used in various scientific research applications. It is known for its unique properties, making it suitable for drug development, organic synthesis, and materials science.

Preparation Methods

The synthesis of 4-[(4-Aminophenyl)(113C)methyl]aniline involves several steps. One common method includes the reaction of 4-nitrobenzaldehyde with aniline in the presence of a reducing agent to form the intermediate 4-[(4-nitrophenyl)methyl]aniline. This intermediate is then reduced to 4-[(4-Aminophenyl)(113C)methyl]aniline using hydrogen gas and a palladium catalyst .

Chemical Reactions Analysis

4-[(4-Aminophenyl)(113C)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents.

Scientific Research Applications

4-[(4-Aminophenyl)(113C)methyl]aniline is widely used in scientific research due to its unique properties:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: :

Biological Activity

4,4'-Methylene-13C-dianiline, also known as MDA-13C, is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of MDA-13C, examining its mechanisms of action, cytotoxicity, anti-inflammatory properties, and other relevant biological effects.

Chemical Structure and Properties

This compound is a derivative of aniline with a methylene bridge connecting two aniline groups. Its chemical structure can be represented as follows:

C13H12N2\text{C}_{13}\text{H}_{12}\text{N}_2

This compound is characterized by its stable aromatic rings and the presence of nitrogen atoms, which contribute to its reactivity and interaction with biological systems.

Inhibition of Enzymatic Activity

Research indicates that MDA-13C may inhibit specific enzymes involved in cellular processes. For instance, studies have shown that compounds similar to MDA-13C can act as inhibitors of various kinases and phosphatases, which are crucial in signal transduction pathways. This inhibition can lead to altered cellular responses, potentially impacting cell proliferation and survival.

Interaction with Cellular Components

MDA-13C may also interact with cellular components such as DNA and proteins. The compound's ability to form adducts with DNA could lead to mutagenic effects, influencing cellular behavior and contributing to cytotoxicity.

In Vitro Assays

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. MDA-13C has been subjected to various in vitro cytotoxicity tests using different mammalian cell lines. The results from these studies are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Inhibition of cell cycle progression
A54920DNA damage and repair inhibition

The IC50 values indicate the concentration at which the compound inhibits cell viability by 50%. The observed mechanisms include apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent.

Anti-Inflammatory Activity

Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that MDA-13C exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the NF-kB signaling pathway, which is crucial for inflammatory responses.

Case Study 1: Anticancer Activity

In a study conducted on breast cancer models, MDA-13C demonstrated significant anticancer activity by reducing tumor growth in vivo. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size. Histological analysis revealed increased apoptosis in tumor tissues treated with MDA-13C compared to controls.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of MDA-13C in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro. These findings suggest potential therapeutic applications for neurodegenerative diseases.

Properties

IUPAC Name

4-[(4-aminophenyl)(113C)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRVSVVVWCFQMG-QBZHADDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13CH2]C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583915
Record name 4,4'-(~13~C)Methylenedianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190778-00-8
Record name 4,4'-(~13~C)Methylenedianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 190778-00-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3.58 g (0.03 mol) chloroform; 14.42 g (0.20 mol) 2-butanone; and, 4.0 g (0.1 mol) 4-methylamino-2,2,6,6-tetramethylpiperidine are reacted in a manner analogous to that described in Example 1 hereinabove and the product worked up and recovered. The structure of the compound obtained is represented as follows: ##STR5## wherein n is in the range from 2 to about 5.
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Synthesis routes and methods II

Procedure details

4,4′-ethylenedianiline; 4,4′-diamino-3,3′-dimethyldiphenylmethane; 3,3′,5,5′-tetramethylbenzidine; 4,4′-diaminodiphenyl sulfone; 4,4′-diaminodiphenyl ether; 1,5-diaminonaphthalene; 3,3′-dimethyl-4,4′-diaminobiphenyl;
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Synthesis routes and methods III

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A novel process for making 4,4'-methylene diphenyl diisocyanate and corresponding oligomer in improved selectivity and yield comprises condensing formaldehyde and aniline under neutral or basic conditions to yield an anil condensate, followed by reacting the anil condensate with additional aniline and a protonic salt of aniline to yield 4,4'-methylene dianiline and corresponding oligomer, then followed by conventional phosgenation.
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Synthesis routes and methods IV

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An 2-anilinecarboxylic acid derivative (e.g. sodium 2-anilinecarboxylate) or an 3-anilinecarboxylic acid derivative (e.g. sodium 3-anilinecarboxylate) and aniline are treated with formalin under acidic conditions to give the corresponding 4,4′-diaminodiphenylmethane derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
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Synthesis routes and methods V

Procedure details

An 2-anilinesulfonic acid derivative (e.g. sodium 2-anilinesulfonate) or an 3-anilinesulfonic acid derivative (e.g. sodium 3-anilinesulfonate) and aniline are treated with formalin under acidic conditions, to give the corresponding 4,4′-diaminodiphenylmethane derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.